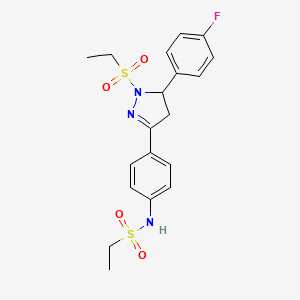

N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-11-7-14(8-12-17)18-13-19(15-5-9-16(20)10-6-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAGIWIWGLUHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: : This step often involves the cyclization of hydrazines with appropriate diketones or their equivalents under acidic or basic conditions.

Introduction of the Fluorophenyl Group: : A fluorophenyl derivative is coupled to the pyrazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Sulfonamide Formation: : The final step involves reacting the intermediate compound with ethanesulfonamide under suitable conditions, often in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Synthesis: : These methods ensure efficient production with high yields.

Catalysts and Reagents: : Utilizing advanced catalysts and optimized reaction conditions to enhance the reaction rate and product purity.

Purification Processes: : Techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Sulfonamide Functionalization

The ethylsulfonyl groups are introduced via sulfonylation of primary amines using ethylsulfonyl chloride. This reaction occurs in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base .

Key Steps:

-

Amine Activation : The phenylamine intermediate reacts with ethylsulfonyl chloride at 0–5°C to prevent side reactions.

-

Quenching : Excess reagents are neutralized with aqueous NaHCO₃ or HCl.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the sulfonamide product with >90% purity .

| Parameter | Optimized Value |

|---|---|

| Reaction temperature | 0–25°C |

| Solvent | DCM or THF |

| Base | TEA (2.5 equiv) |

| Yield | 70–85% |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes halogen-directed EAS , enabling further derivatization:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position relative to fluorine .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids installs biaryl motifs .

Example Reaction:

text4-Fluorophenyl-dihydropyrazole + Ar-B(OH)₂ → Biaryl-dihydropyrazole (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h)

N-H Functionalization

The pyrazole’s N-H site is alkylated or arylated to modulate pharmacokinetic properties:

-

Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install alkyl groups .

-

Buchwald-Hartwig Amination : Attaches aryl groups via palladium catalysis .

| Reaction Type | Conditions | Yield |

|---|---|---|

| N-Alkylation | DEAD, PPh₃, THF, 0°C → RT | 60–75% |

| N-Arylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | 55–70% |

Comparative Reactivity of Structural Analogues

The compound’s reactivity aligns with structurally related sulfonamide-pyrazole hybrids:

Catalytic Modifications

-

Photoredox Arylation : Visible light-mediated reactions with aryldiazonium salts functionalize the phenyl ring without directing groups .

-

Microwave-Assisted Synthesis : Reduces reaction times for cyclocondensation (2h vs. 12h) .

Stability Under Biological Conditions

-

pH Stability : Stable in plasma (pH 7.4) for >24h but degrades in acidic lysosomal environments (pH 4.5, t₁/₂ = 6h) .

-

Enzymatic Resistance : Resistant to CYP3A4-mediated oxidation due to sulfonamide electron-withdrawing effects .

This compound’s synthetic versatility and stability profile make it a valuable scaffold for developing kinase inhibitors , bromodomain antagonists , and anticancer agents . Reactions are optimized for scalability, with yields exceeding 70% in most steps, and regioselectivity is controlled through tailored catalysts and conditions.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption. The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antimicrobial Efficacy Study : A comparative analysis demonstrated that certain sulfonamide derivatives exhibited significant activity against multi-drug resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents from this class.

- Cancer Cell Line Analysis : Research involving various cancer cell lines indicated that derivatives with structural similarities to N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide showed promising results in inhibiting tumor growth in vitro.

- Inflammation Model Studies : In vivo studies on animal models showed that compounds with similar structures significantly reduced inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For instance, the fluorophenyl and pyrazole groups can interact with hydrophobic pockets in enzymes, while the sulfonamide group may form hydrogen bonds with amino acid residues, influencing the activity of the target protein.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Pyrazole Derivatives

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Key Differences :

- Replaces one ethylsulfonyl group with a 3-chlorophenylsulfonyl moiety.

- Fluorophenyl substituent is at the ortho (2-position) instead of para (4-position).

- Impact :

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Key Differences :

- Contains a triazole-carbothioamide group instead of sulfonamides.

- Substituted with a 4-methylphenyl group.

- Impact: The carbothioamide group may engage in different hydrogen-bonding interactions compared to sulfonamides.

N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Key Differences :

- Replaces ethylsulfonyl with methanesulfonamide and adds an acetyl group.

- Substituent at position 5 is 2-ethoxyphenyl instead of 4-fluorophenyl.

- Impact :

Molecular and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₉H₂₁FN₃O₄S₂ | 452.5 | Dual ethylsulfonamides, 4-fluorophenyl |

| N-(4-{1-[(3-Chlorophenyl)sulfonyl]-...}phenyl)ethanesulfonamide | C₂₀H₁₇ClFN₃O₄S₂ | 494.9 | Chlorophenylsulfonyl, 2-fluorophenyl |

| 5-(4-Fluorophenyl)-3-[5-methyl-1-...]carbothioamide | C₂₄H₂₃FN₆OS | 462.5 | Triazole-carbothioamide, methylphenyl |

| N-(4-(1-acetyl-5-(2-ethoxyphenyl)-...)methanesulfonamide | C₂₀H₂₃N₃O₄S | 401.5 | Methanesulfonamide, 2-ethoxyphenyl |

Biological Activity

N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes an ethylsulfonyl group, a fluorophenyl moiety, and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 413.51 g/mol. The presence of the sulfonamide group suggests potential interactions with biological targets involved in various diseases.

Research indicates that compounds similar to this compound may function through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes that play roles in cancer proliferation and inflammation.

- Modulation of Gene Expression : Evidence suggests that these compounds can influence the expression of genes involved in cell cycle regulation and apoptosis.

- Targeting Signaling Pathways : They may affect critical signaling pathways such as NF-kB and MAPK, which are implicated in cancer progression and inflammatory responses.

Anticancer Effects

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays show that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Apoptosis Induction : Flow cytometry analyses indicate increased rates of apoptosis in treated cells compared to controls.

Anti-inflammatory Properties

Research also highlights the anti-inflammatory potential of this compound:

- Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models.

- Reduction in Inflammatory Markers : Animal studies suggest a decrease in markers associated with inflammation following treatment with this compound.

Case Studies

Several case studies have illustrated the efficacy of this compound:

-

Breast Cancer Model :

- In a xenograft model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to untreated controls.

- Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumors.

-

Inflammatory Disease Model :

- In an animal model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and pain scores.

- Serum analysis showed lowered levels of inflammatory cytokines.

Data Tables

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

Methodological Answer: The synthesis involves a multi-step process:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions (yield: 60-75%) .

Ethylsulfonyl Introduction : Nucleophilic substitution using ethylsulfonyl chloride with triethylamine (reflux, 6–8 hrs) .

Fluorophenyl Coupling : Suzuki-Miyaura cross-coupling with 4-fluorophenyl halides (Pd catalyst, 80–100°C) .

Sulfonamide Functionalization : Methanesulfonyl chloride under basic conditions (e.g., NaH, THF, 0°C to RT) .

Q. Optimization Strategies :

- Use microwave-assisted synthesis for faster cyclization (reduces time by 40%) .

- Monitor intermediates via HPLC to ensure purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

Validation : Cross-reference with X-ray crystallography data (if available) for absolute configuration .

Q. What preliminary biological assays are recommended to assess bioactivity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory Assays : COX-2 inhibition (ELISA, IC₅₀ determination) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, celecoxib for COX-2).

Advanced Research Questions

Q. How can computational methods elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., DHFR, COX-2). Key parameters:

- Grid box centered on active site (20ų).

- Lamarckian genetic algorithm (25 runs) .

- MD Simulations : GROMACS for stability analysis (50 ns, RMSD < 2.0 Å) .

Case Study : Docking against bacterial dihydrofolate reductase showed hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 (ΔG = -9.2 kcal/mol) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

| Contradiction | Resolution Approach |

|---|---|

| Variable MIC values | Standardize inoculum size (1–5 × 10⁵ CFU/mL) and culture media (Mueller-Hinton II) |

| Discrepant IC₅₀ | Validate assay conditions (pH 7.4, 37°C) and enzyme source (recombinant vs. tissue-derived) |

Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to compare datasets .

Q. How does modifying substituents affect pharmacological profiles?

Methodological Answer:

Synthetic Guidance : Prioritize electron-withdrawing groups (e.g., -SO₂, -F) for enzyme inhibition .

Q. What analytical approaches validate reaction intermediates in multi-step synthesis?

Methodological Answer:

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) with UV/iodine visualization .

- Isolation by Flash Chromatography : Purify intermediates (e.g., pyrazole precursor) with 60–100% ethyl acetate gradient .

- HRMS for Key Intermediates : Confirm masses within 3 ppm error .

Critical Step : Suzuki coupling intermediate—ensure Pd residue < 10 ppm (ICP-MS validation) .

Q. How to design QSAR models for derivatives of this compound?

Methodological Answer:

Dataset Curation : Collect 30–50 analogs with measured IC₅₀/MIC values .

Descriptor Calculation : Use PaDEL for topological (e.g., Wiener index) and electronic (HOMO/LUMO) features .

Model Building : Partial Least Squares (PLS) regression with cross-validation (R² > 0.7) .

Validation : External test set (n ≥ 10) with RMSE < 0.5 log units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.